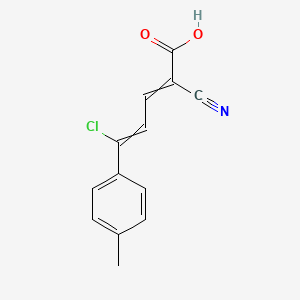
2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a pentadienoic acid backbone with a chloro, cyano, and methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylacetylene with chloroacetonitrile in the presence of a base, followed by the addition of a suitable acid to form the desired product . Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boron reagents with halogenated precursors under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
Aplicaciones Científicas De Investigación
2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro and methylphenyl groups contribute to the compound’s overall reactivity and binding affinity, influencing its biological activity and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-2,4-Pentadienoic Acid: Similar in structure but lacks the chloro and cyano groups, resulting in different reactivity and applications.
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide: Shares the cyano and methylphenyl groups but differs in the overall structure and properties.
Uniqueness
2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62420-93-3 |
|---|---|
Fórmula molecular |
C13H10ClNO2 |
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C13H10ClNO2/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H,16,17) |
Clave InChI |
WRLBQYHACWHRRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


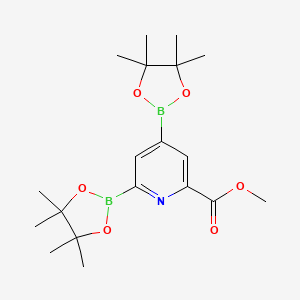
![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
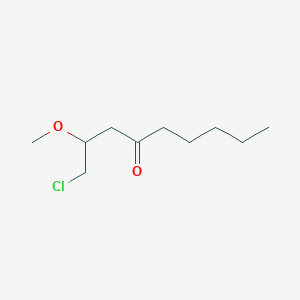
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)

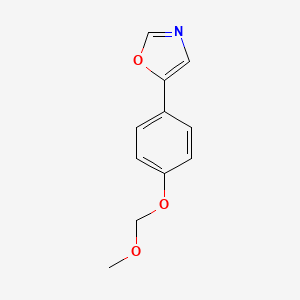
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)



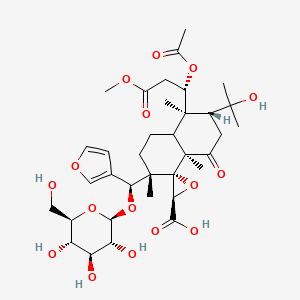
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
